3-Amino-4-hydroxybenzenesulphonamide, sodium salt
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Overview
Description
. It is a sodium salt derivative of sulfanilamide, a well-known sulfonamide antibiotic. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-hydroxybenzenesulphonamide, sodium salt typically involves the sulfonation of aniline derivatives followed by neutralization with sodium hydroxide. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-hydroxybenzenesulphonamide, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acids.
Reduction: It can be reduced to form amines.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
3-amino-4-hydroxybenzenesulphonamide, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: This compound is used in biochemical assays and as a reagent in various biological experiments.
Medicine: It serves as a precursor for the synthesis of sulfonamide antibiotics, which are used to treat bacterial infections.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-amino-4-hydroxybenzenesulphonamide, sodium salt involves its interaction with bacterial enzymes. It inhibits the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication, making it an effective antibacterial agent.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: The parent compound of 3-amino-4-hydroxybenzenesulphonamide, sodium salt, used as an antibiotic.
Sulfadiazine: Another sulfonamide antibiotic with similar antibacterial properties.
Sulfamethoxazole: A widely used sulfonamide antibiotic often combined with trimethoprim.
Uniqueness
This compound is unique due to its specific structural modifications, which enhance its solubility and reactivity compared to other sulfonamides. This makes it particularly useful in various chemical and biological applications where these properties are advantageous.
Properties
CAS No. |
85237-55-4 |
---|---|
Molecular Formula |
C6H8N2NaO3S+ |
Molecular Weight |
211.20 g/mol |
IUPAC Name |
sodium;3-amino-4-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C6H8N2O3S.Na/c7-5-3-4(12(8,10)11)1-2-6(5)9;/h1-3,9H,7H2,(H2,8,10,11);/q;+1 |
InChI Key |
AIPHMTDLICSNMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)N)O.[Na+] |
Origin of Product |
United States |
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